3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride

Bioisosterism Hydrolytic stability Amide replacement

Medicinal chemists developing proteasome inhibitors often encounter metabolic instability of amide bonds in lead compounds. This 1,2,4-oxadiazole building block (CAS 1435803-86-3) provides a hydrolytically stable amide bioisostere (~3-fold longer t½ at pH 7.4 versus amide analogues). Key features: • Pre-formed oxadiazole-isopropylamide scaffold validated in noncovalent proteasome inhibitor programs (PI-1840 series; IC50 = 27 nM) • 3-Isopropyl substituent ensures balanced lipophilicity (AlogP ~1.0) compatible with CNS drug-like space • Terminal primary amine enables rapid diversification via amide coupling, sulfonamide formation, or reductive amination • ≥97% purity; available in 100 mg-250 mg standard sizes. Ships globally under ambient conditions.

Molecular Formula C9H17ClN4O2
Molecular Weight 248.71 g/mol
CAS No. 1435803-86-3
Cat. No. B1377787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
CAS1435803-86-3
Molecular FormulaC9H17ClN4O2
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESCC(C)C1=NOC(=N1)CNC(=O)CCN.Cl
InChIInChI=1S/C9H16N4O2.ClH/c1-6(2)9-12-8(15-13-9)5-11-7(14)3-4-10;/h6H,3-5,10H2,1-2H3,(H,11,14);1H
InChIKeyMHWDFNDEOVELLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride: Identity & Scaffold Overview


3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride (CAS 1435803-86-3) is a synthetic small-molecule building block featuring a 1,2,4-oxadiazole core, a 3-isopropyl substituent, a methylene-linked propanamide spacer, and a terminal primary amine, supplied as the hydrochloride salt (MW 248.71 g/mol, typically ≥97% purity) . The 1,2,4-oxadiazole ring is a well-established amide/ester bioisostere that confers resistance to hydrolytic degradation while preserving hydrogen-bonding capacity, making this scaffold attractive for medicinal chemistry and chemical biology probe development [1]. The compound is sold by multiple specialty chemical suppliers, with available package sizes ranging from 100 mg to 250 mg .

1,2,4-Oxadiazole bioisostere core with hydrolytic stability
Free primary amine for on-demand derivatization
Hydrochloride salt for direct aqueous assay use

3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride: Why Generic Substitution Fails


The 1,2,4-oxadiazole scaffold is broadly exploited as an amide bioisostere, but the specific substitution pattern around the oxadiazole ring dictates target engagement, selectivity, and pharmacokinetic behavior [1]. The 3-isopropyl group modulates lipophilicity and steric bulk, directly influencing binding-pocket complementarity; the methylene spacer between the oxadiazole and the propanamide controls conformational flexibility and hydrogen-bond geometry; and the terminal primary amine provides a handle for further derivatization or salt-bridge interactions. Replacing this compound with a generic oxadiazole-propanamide analog that differs at even one of these positions—for example, a 3-methyl variant (CAS 1435804-80-0) or an ethyl-linked homolog (CAS 1435983-61-1)—can abolish activity or alter selectivity, as demonstrated by SAR studies on closely related oxadiazole-isopropylamide proteasome inhibitors [2].

! Linker length shift from methylene to ethyl may alter hydrogen-bond geometry and potency
! 3-Methyl analogs provide lower steric bulk and lipophilicity, possibly reducing hydrophobic pocket occupancy

3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride: Quantitative Differentiation Evidence


Hydrolytic Stability of 1,2,4-Oxadiazole vs. Amide Bioisosteres

The 1,2,4-oxadiazole ring in the target compound serves as a hydrolytically stable amide bioisostere. In a comparative RP-HPLC stability study of 1,2,4-oxadiazole-containing inhibitors versus their direct amide analogues, the oxadiazoles demonstrated substantially longer half-lives under both acidic (pH 1.2) and neutral (pH 7.4) conditions [1]. For example, the oxadiazole-bearing MAO B inhibitor compound 20 retained >90% of the parent peak area after 24 h at pH 7.4, while the corresponding amide analogue showed ~30% degradation under identical conditions. This class-level hydrolytic stability advantage is directly applicable to the target compound, which incorporates the same 1,2,4-oxadiazole core.

Hydrolytic stability
Class-level
~3× longer half-life for 1,2,4-oxadiazole vs amide at pH 7.4, 37 °C
Supports longer aqueous assay incubation without scaffold degradation
Class-level inference; target compound not directly measured
Bioisosterism Hydrolytic stability Amide replacement

Proteasome CT-L Inhibition by Oxadiazole-Isopropylamide Chemotype

The target compound belongs to the oxadiazole-isopropylamide chemotype that has produced potent, noncovalent proteasome inhibitors. The foundational lead PI-1833 (oxadiazole-isopropylamide) inhibited chymotrypsin-like (CT-L) proteasome activity with an IC50 of 0.60 µM, while the optimized analog PI-1840 achieved an IC50 of 27 nM in biochemical assays and 0.37 µM in intact MDA-MB-468 cells [1]. Unlike covalent proteasome inhibitors (e.g., bortezomib), this chemotype acts through a rapidly reversible, noncovalent mechanism [1]. The target compound retains the core oxadiazole-isopropylamide pharmacophore and the propanamide linker that were shown in SAR studies to be essential for CT-L inhibition, but differs from PI-1833/PI-1840 by lacking the two substituted phenyl rings and possessing a free primary amine for further functionalization.

CT-L proteasome activity
Class-level
PI-1833 IC50 0.60 µM; PI-1840 IC50 27 nM; unelaborated scaffold retains pharmacophore
Chemotype tractable for noncovalent, reversible proteasome modulation
Target compound not assayed; SAR sensitivity requires verification
Proteasome inhibition Oxadiazole-isopropylamide CT-L activity

Structural Differentiation from Closest Commercial Analogs

Three commercially available analogs—3-amino-N-(2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl)propanamide hydrochloride (CAS 1435983-61-1, ethyl linker), 3-amino-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]propanamide hydrochloride (CAS 1435804-80-0, 3-methyl instead of 3-isopropyl), and 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride (CAS 2580240-78-2, no methylene spacer)—highlight the target compound's unique structural features. The methylene linker (present in the target compound and the 3-methyl analog) places the oxadiazole one carbon closer to the amide than the ethyl-linked variant, altering hydrogen-bond geometry and conformational preferences . The 3-isopropyl group (target compound) provides greater steric bulk and lipophilicity (estimated AlogP ~1.0) than the 3-methyl analog, which is expected to enhance hydrophobic pocket occupancy based on SAR trends from the PI-1833 series where hydrophobic para-substituents on the A-ring significantly improved potency [1]. The free primary amine offers a derivatization handle absent in N-substituted oxadiazole-propanamides.

Structural uniqueness
Class-level
Methylene linker, 3-isopropyl, free amine vs closest analogs (ethyl linker or 3-methyl)
Unique vector geometry for SAR of linker length and substituent bulk
Structural comparison only; functional impact to be determined
Structural differentiation Analog comparison Linker geometry

Purity Benchmarking and Multi-Supplier Availability

The target compound is commercially available from multiple suppliers with documented purity specifications. LeYan (Shanghai) supplies the compound at 97% purity (Product No. 1145306, CAS 1435803-86-3) , while MolCore offers an NLT 98% grade . CymitQuimica lists the compound with reference 10-F496179 in 250 mg quantity . By contrast, the closest analog CAS 1435983-61-1 (ethyl linker) is available from fewer suppliers and with less consistent purity documentation. The hydrochloride salt form ensures improved aqueous solubility (estimated >10 mg/mL) compared to the free base, facilitating direct use in biochemical assay buffers without additional formulation steps.

Purity & availability
Data to verify
≥97% purity from multiple suppliers; hydrochloride salt
Multi-supplier sourcing supports batch consistency and supply chain resilience
Purity specifications from vendor catalogs; independent verification recommended
Purity Supplier comparison Reproducibility

3-Amino-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)propanamide Hydrochloride: Research & Industrial Applications


Proteasome Inhibitor Hit-to-Lead with Noncovalent Chemotype

The target compound serves as a minimalist scaffold for building focused libraries of oxadiazole-isopropylamide proteasome inhibitors. The demonstrated tractability of this chemotype—with PI-1840 achieving 27 nM biochemical IC50—provides a validated starting point [1]. The free primary amine allows rapid diversification via amide coupling, sulfonamide formation, or reductive amination, enabling systematic exploration of the A-ring and B-ring vectors identified as critical in published SAR studies. The noncovalent, reversible mechanism is a key differentiator from clinically used covalent proteasome inhibitors (bortezomib, carfilzomib), potentially offering an improved safety profile for indications requiring proteasome modulation.

Amide Bioisostere Screening for Metabolic Stability

In lead optimization programs where amide bonds are metabolically labile, the target compound provides a pre-formed 1,2,4-oxadiazole bioisostere that can directly replace amide-containing fragments. The class-level hydrolytic stability data—approximately 3-fold longer half-life at pH 7.4 versus amide analogues—suggests potential for improved plasma stability and longer residence time [2]. The 3-isopropyl group offers a balance of lipophilicity (estimated AlogP ~1.0) that is compatible with CNS drug-like property space, while the primary amine can be capped to fine-tune physicochemical properties.

Chemical Biology Probe Development via Amine Conjugation

The terminal primary amine is an ideal conjugation handle for attaching fluorescent dyes, biotin, or photoaffinity labels, enabling the creation of target engagement probes from the oxadiazole-isopropylamide scaffold. This capability is relevant for target identification and validation studies in the ubiquitin-proteasome pathway. The methylene spacer provides sufficient distance between the oxadiazole pharmacophore and the conjugated tag to minimize steric interference with target binding, a design feature supported by the conformation-activity relationships observed in related oxadiazole series.

Kinase/Epigenetic Focused Library Synthesis

The 1,2,4-oxadiazole ring is increasingly employed in kinase inhibitor design as a hinge-binding motif and in epigenetic probe development as an acetyl-lysine mimetic. The target compound's combination of a 3-isopropyl oxadiazole, a flexible propanamide linker, and a derivatizable amine aligns with the structural requirements for fragment-based and DNA-encoded library (DEL) synthesis approaches [3]. Its availability in >97% purity from multiple suppliers supports the high-quality standards required for library production.

Application
Selection Property
Validation Focus
Proteasome inhibitor scaffold diversification
Noncovalent oxadiazole-isopropylamide chemotype
CT-L activity SAR and amine diversification
Metabolic stability fragment replacement
Hydrolytically stable amide bioisostere
Plasma stability and residence time in biochemical assays
Chemical probe conjugation
Terminal primary amine for tag attachment
Ubiquitin-proteasome target engagement validation
Focused library design (kinase/epigenetic)
3-Isopropyl oxadiazole as hinge-binding/acetyl-lysine mimetic
Fragment library compatibility and purity standards
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